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Compound Name: 3-Isoxazol-4-YL-propionic acid
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the
novel compound 3-isoxazol-4-yl-propionic acid. Due to the limited availability of direct
experimental spectra for this specific molecule in public databases, this document furnishes a
detailed analysis based on predictive methodologies and comparative data from analogous
chemical structures. The guide is intended to serve as a foundational resource for researchers
in the fields of medicinal chemistry, drug discovery, and chemical synthesis, offering insights
into the structural characterization of this and similar isoxazole-containing compounds. We will
delve into predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and
Infrared (IR) spectroscopic features, alongside a plausible synthetic route and detailed
experimental protocols.

Introduction

Isoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of
numerous therapeutic agents with a wide range of biological activities, including anti-
inflammatory, antimicrobial, and anticancer properties. The specific compound, 3-isoxazol-4-
yl-propionic acid, presents a unique scaffold combining the isoxazole heterocycle with a
propionic acid side chain. This combination of a biologically active heterocycle with a carboxylic
acid moiety suggests potential applications as a bioactive molecule or as a versatile
intermediate in the synthesis of more complex pharmaceutical compounds.
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Accurate structural elucidation through spectroscopic methods is paramount for the successful
synthesis, characterization, and application of such novel chemical entities. This guide aims to
bridge the current information gap by providing a robust, prediction-based spectroscopic profile
of 3-isoxazol-4-yl-propionic acid.

Molecular Structure and Predicted Spectroscopic
Overview

The structure of 3-isoxazol-4-yl-propionic acid is characterized by a propionic acid group
attached to the C4 position of an isoxazole ring. This arrangement dictates the expected
spectroscopic signatures.

Caption: Molecular structure of 3-isoxazol-4-yl-propionic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The predicted *H and 3C NMR spectra of 3-isoxazol-4-yl-propionic acid are
detailed below. These predictions are based on established principles of chemical shifts and
spin-spin coupling, supplemented by data from analogous structures.

Predicted *H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the isoxazole ring protons
and the propionic acid chain protons.
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Predicted Coupling
Proton _ . C
_ Chemical Shift Multiplicity Constant (J, Notes
Assignment
(ppm) Hz)
Deshielded due
to the adjacent
H-3 (Isoxazole) 8.5-8.7 Singlet (s) - nitrogen and the
aromatic nature
of the ring.
Deshielded due
to the adjacent
H-5 (Isoxazole) 82-84 Singlet (s) - oxygen and the
aromatic ring
current.
Deshielded by
-CHz- (a to ) )
2.8-3.0 Triplet (t) 7-8 the carboxylic
COOH) _
acid group.
Coupled to the a-
-CHz2- (B to ]
26-2.8 Triplet (t) 7-8 methylene
COOH)
protons.
Highly
deshielded and
Broad Singlet (br often broad due
-COOH 10.0-12.0 -

s)

to hydrogen
bonding and

exchange.

Predicted *C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon

environments.
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Predicted Chemical Shift

Carbon Assignment Notes
(Ppm)
Deshielded due to attachment
C-3 (Isoxazole) 150 - 155 )
to nitrogen.
Shielded relative to C3 and
C-4 (Isoxazole) 105 - 110 C5, but deshielded by the
substituent.
Deshielded due to attachment
C-5 (Isoxazole) 155 - 160
to oxygen.
-CH2- (a to COOH) 30-35
-CH:z- (3 to COOH) 20-25
Characteristic chemical shift
-COOH 175 - 180

for a carboxylic acid carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification.

Predicted Molecular lon and Fragmentation

The electron ionization (El) mass spectrum of 3-isoxazol-4-yl-propionic acid is expected to
show a molecular ion peak ([M]*) corresponding to its molecular weight. Key fragmentation

pathways would likely involve:

o Loss of the carboxylic acid group: A prominent peak corresponding to the loss of COOH (45
Da).

o Cleavage of the propionic acid chain: Fragmentation at the Ca-Cf(3 bond.

e Ring cleavage of the isoxazole moiety: The isoxazole ring can undergo characteristic

cleavage patterns.
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Caption: Predicted major fragmentation pathways for 3-isoxazol-4-yl-propionic acid in mass
spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation.

Predicted Characteristic Absorption Bands

The IR spectrum of 3-isoxazol-4-yl-propionic acid is predicted to exhibit the following
characteristic absorption bands:
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] Predicted )
Functional Group Intensity Notes
Wavenumber (cm~?)

O-H stretch Very broad due to
_ _ 2500-3300 Broad _
(Carboxylic acid) hydrogen bonding.
C-H stretch ) Overlaps with the O-H
) 2850-3100 Medium-Weak
(Aromatic/Alkane) stretch.
C=0 stretch Characteristic
] ] 1700-1725 Strong ]
(Carboxylic acid) carbonyl absorption.
C=N stretch )
1600-1650 Medium
(Isoxazole)
C=C stretch )
1450-1550 Medium
(Isoxazole)
C-O stretch
(Isoxazole/Carboxylic 1200-1300 Medium
acid)

Proposed Synthesis and Experimental Protocol

While a specific synthesis for 3-isoxazol-4-yl-propionic acid is not readily available in the
literature, a plausible route can be devised based on established methods for the synthesis of
4-substituted isoxazoles. A common approach involves the [3+2] cycloaddition of a nitrile oxide
with an alkyne.

Proposed Synthetic Pathway

Ethyl 2-chloro-2-(hydroxyimino)acetate

Click to download full resolution via product page
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Caption: A proposed synthetic route for 3-isoxazol-4-yl-propionic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 4-(hydroxymethyl)isoxazole-3-carboxylate

To a solution of propargyl alcohol in an appropriate solvent (e.g., dichloromethane), add a
base (e.g., triethylamine).

e Slowly add a solution of ethyl 2-chloro-2-(hydroxyimino)acetate to the reaction mixture at
room temperature.

 Stir the reaction for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

o Upon completion, perform an aqueous workup and purify the crude product by column
chromatography to yield the desired isoxazole intermediate.

Step 2: Bromination of the Hydroxymethyl Group

o Dissolve the ethyl 4-(hydroxymethyl)isoxazole-3-carboxylate in a suitable solvent (e.qg.,
dichloromethane).

e Add a brominating agent (e.g., phosphorus tribromide) dropwise at 0 °C.
» Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
e Quench the reaction with water and extract the product. Purify by column chromatography.

Step 3: Malonic Ester Synthesis

Prepare a solution of sodium ethoxide in ethanol.

Add diethyl malonate dropwise to the sodium ethoxide solution.

Add the 4-(bromomethyl)isoxazole intermediate to the reaction mixture and reflux for several
hours.

After cooling, perform an aqueous workup and purify the resulting diethyl 2-(isoxazol-4-
ylmethyl)malonate.
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Step 4: Hydrolysis and Decarboxylation

e Hydrolyze the diester by refluxing with a strong base (e.g., sodium hydroxide) in an
agueous/alcoholic solution.

 Acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to precipitate the
diacid.

o Heat the diacid to induce decarboxylation, yielding the final product, 3-isoxazol-4-yl-
propionic acid.

 Purify the final product by recrystallization.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic
characterization of 3-isoxazol-4-yl-propionic acid. The presented *H NMR, 3C NMR, MS, and
IR data, derived from established chemical principles and analysis of analogous structures,
offer a valuable resource for the identification and structural confirmation of this compound. The
proposed synthetic pathway and experimental protocol provide a practical framework for its
preparation in a laboratory setting. It is the author's intent that this guide will facilitate further
research into the chemical and biological properties of this and related isoxazole derivatives,
thereby contributing to the advancement of medicinal chemistry and drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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